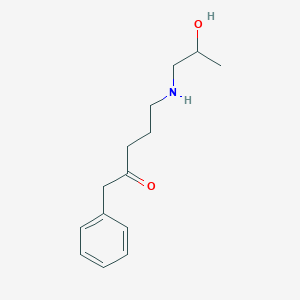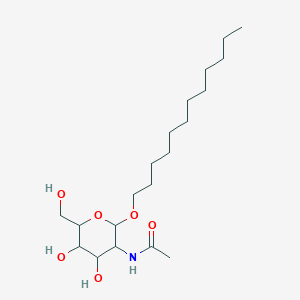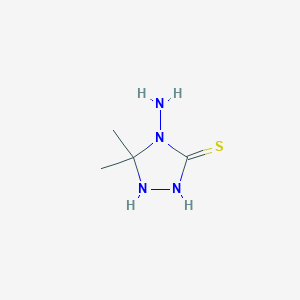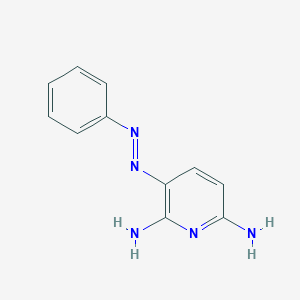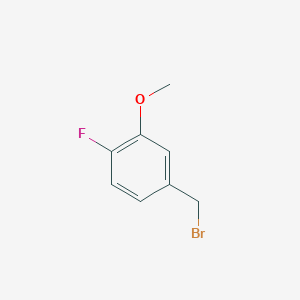
4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Vue d'ensemble
Description
4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a halogenated aromatic compound that has been studied for its potential use in various chemical syntheses. It contains bromine, fluorine, and methoxy functional groups attached to a benzene ring, which can be involved in different chemical reactions due to the presence of these reactive substituents .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination, with the reaction conditions optimized for better yields . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene.
Molecular Structure Analysis
The molecular structure of related brominated compounds has been characterized using techniques such as GC-MS and NMR . For example, the structure of 1-(dibromomethyl)-4-methoxy-2-methylbenzene was confirmed through radical bromination of 4-methoxy-1,2-dimethylbenzene, with the bromine atoms forming weak intermolecular interactions with the oxygen atom of neighboring molecules . These studies suggest that the molecular structure of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene would likely exhibit similar characteristics, with potential for intermolecular interactions due to the halogen atoms.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives have been investigated using various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded and analyzed using DFT calculations, providing insights into the vibrational frequencies and molecular geometry10. Such studies are essential for understanding the behavior of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene under different conditions and could help predict its reactivity and stability.
Applications De Recherche Scientifique
Synthesis of Block Copolymers
- Scientific Field: Polymer Chemistry
- Application Summary: This compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Method of Application: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The primary parameters, such as concentration and time that affect the reaction, were evaluated .
- Results: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Synthesis of Rigid, Non-chiral Analogues
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of 7-azabicyclo [2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid.
- Method of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results: The results showcase the potential of bromomethylated azabicycloheptanes in creating rigid, non-chiral analogues of biologically relevant compounds.
Bromomethylation of Thiols
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
- Method of Application: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
- Results: The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range (e.g. for the generation of organometallics by metal–halogen exchange) .
Synthesis of Eprosartan
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: This compound acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showcase the potential of this compound in the synthesis of eprosartan .
Preparation of Photosensitizers
- Scientific Field: Photodynamic Therapy
- Application Summary: This compound is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
- Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showcase the potential of this compound in the preparation of photosensitizers .
Fabrication of Benzene-Linked Porous Polymers
- Scientific Field: Materials Science
- Application Summary: This compound is used in the fabrication of benzene rings containing porous polymer materials (B-PPMs) via a facile condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis (bromomethyl)benzene .
- Method of Application: The B-PPMs are verified to have accessible surface areas, large pore volumes, and appreciate pore sizes via a series of characterizations .
- Results: The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively .
Synthesis of Bromopyrenes
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of bromopyrenes, which are significant in synthetic chemistry, materials science, and environmental studies .
- Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results showcase the potential of this compound in the synthesis of bromopyrenes .
Safety And Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJROQMXLOJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591988 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-fluoro-2-methoxybenzene | |
CAS RN |
141080-73-1 | |
| Record name | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

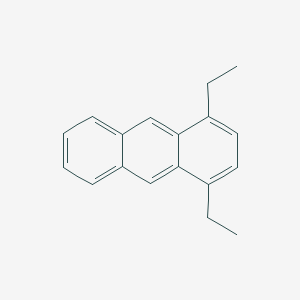
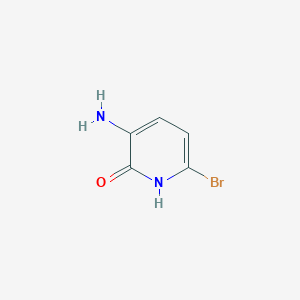
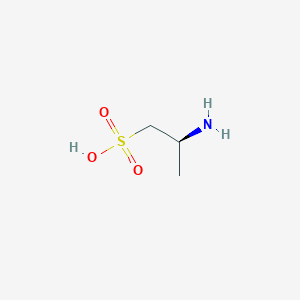
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
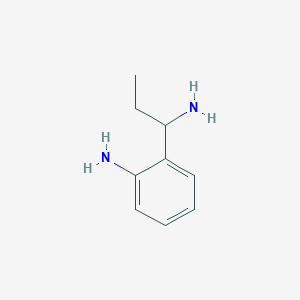
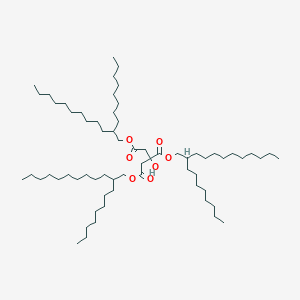
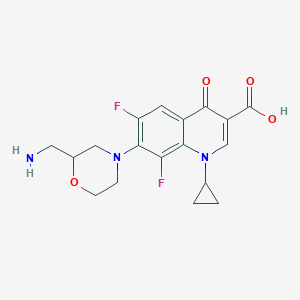
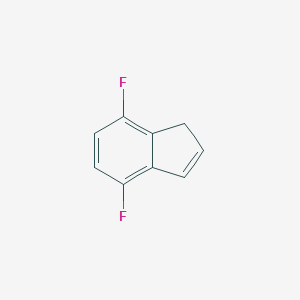
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
